

A Comprehensive Technical Guide to Diethyl 4-methoxybenzylphosphonate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Diethyl 4-methoxybenzylphosphonate
Cat. No.:	B072831

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of **Diethyl 4-methoxybenzylphosphonate** (CAS No. 1145-93-3), a versatile reagent in organic synthesis with significant applications in pharmaceutical research and materials science.^{[1][2]} This document covers its chemical and physical properties, detailed synthesis protocols, and its role in the preparation of biologically active molecules such as stilbenoid derivatives with potential neuroprotective and antioxidant activities.^{[1][2]} Experimental workflows and key quantitative data are presented to support researchers in its effective application.

Chemical and Physical Properties

Diethyl 4-methoxybenzylphosphonate is an organophosphorus compound valued for its utility as a synthetic intermediate.^{[1][2]} Its key properties are summarized in the table below for easy reference.

Property	Value	Reference
CAS Number	1145-93-3	
Molecular Formula	C ₁₂ H ₁₉ O ₄ P	[3]
Molecular Weight	258.25 g/mol	[3]
Appearance	Colorless liquid	-
Boiling Point	155 °C at 0.5 mmHg	
Density	1.132 g/mL at 25 °C	
Refractive Index (n ₂₀ /D)	1.504	
InChI Key	NKARVHNAACNYGE-UHFFFAOYSA-N	
SMILES String	CCOP(=O) (Cc1ccc(OC)cc1)OCC	

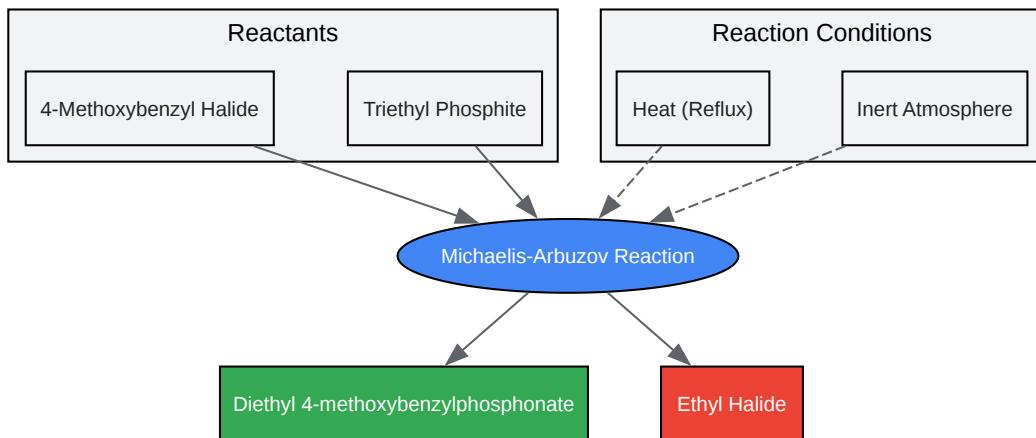
Synthesis of Diethyl 4-methoxybenzylphosphonate

The most common method for synthesizing diethyl benzylphosphonates is the Michaelis-Arbuzov reaction. This reaction involves the treatment of a benzyl halide with a trialkyl phosphite. For **Diethyl 4-methoxybenzylphosphonate**, this specifically involves the reaction of 4-methoxybenzyl halide (chloride or bromide) with triethyl phosphite.

Experimental Protocol: Michaelis-Arbuzov Reaction

This protocol describes a general procedure for the synthesis of **Diethyl 4-methoxybenzylphosphonate**.

Materials:


- 4-Methoxybenzyl chloride (or bromide)
- Triethyl phosphite
- Toluene (or another high-boiling inert solvent)

- Nitrogen or Argon gas supply
- Heating mantle with a temperature controller
- Round-bottom flask with a reflux condenser
- Magnetic stirrer

Procedure:

- Set up a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).
- Add equimolar amounts of 4-methoxybenzyl chloride and triethyl phosphite to the flask. Toluene can be used as a solvent, although the reaction can often be run neat.
- Heat the reaction mixture to reflux (typically 120-150 °C) with vigorous stirring.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within several hours.
- After the reaction is complete, cool the mixture to room temperature.
- If the reaction was performed neat, the excess triethyl phosphite and the ethyl chloride byproduct can be removed by distillation under reduced pressure.
- The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure **Diethyl 4-methoxybenzylphosphonate**.

Synthesis of Diethyl 4-methoxybenzylphosphonate

[Click to download full resolution via product page](#)

Michaelis-Arbuzov Reaction Workflow

Applications in Organic Synthesis and Drug Development

Diethyl 4-methoxybenzylphosphonate is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the stereoselective synthesis of alkenes. This reaction is pivotal in the synthesis of various biologically active compounds.

Synthesis of Stilbenoid Derivatives

Stilbenoids, such as resveratrol and its analogs, are a class of natural phenols known for their diverse biological activities, including antioxidant and neuroprotective effects. The HWE reaction using **Diethyl 4-methoxybenzylphosphonate** is instrumental in constructing the stilbene backbone.

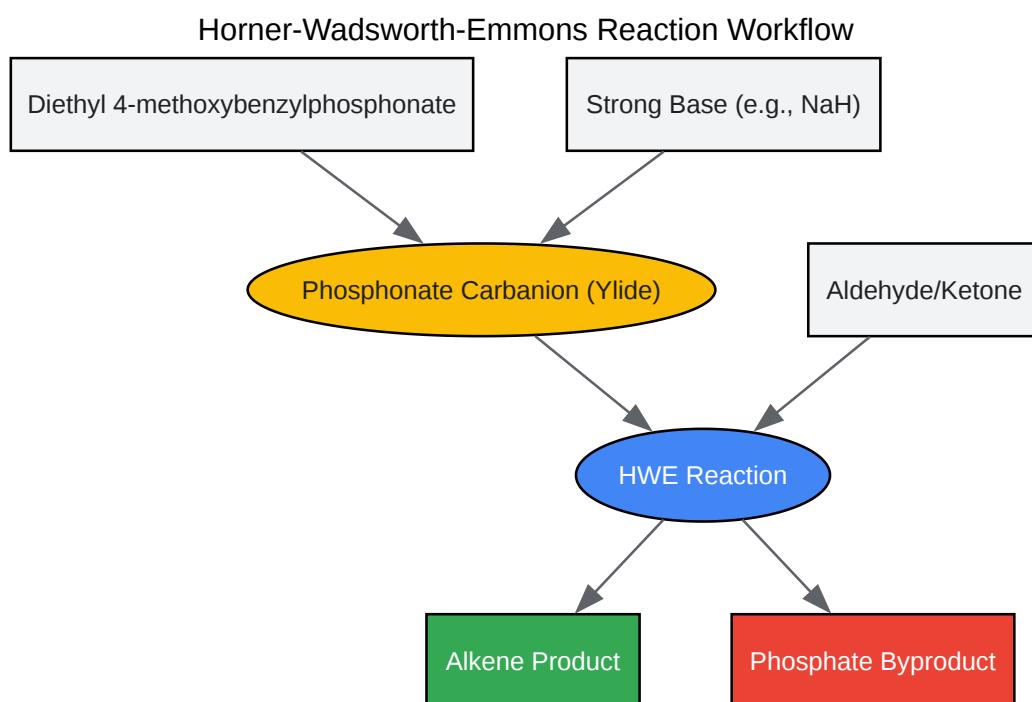
Role in Pharmaceutical Research

The versatility of the HWE reaction allows for the synthesis of complex molecules with potential therapeutic applications. For instance, derivatives of **Diethyl 4-methoxybenzylphosphonate** have been utilized in the synthesis of compounds with antimicrobial properties. While direct signaling pathway involvement for the title compound is not its primary role, the products synthesized from it can modulate various biological pathways.

Experimental Protocols for Applications

Horner-Wadsworth-Emmons Olefination

This protocol outlines a general procedure for the HWE reaction using **Diethyl 4-methoxybenzylphosphonate** to synthesize a stilbene derivative.


Materials:

- **Diethyl 4-methoxybenzylphosphonate**
- A strong base (e.g., Sodium hydride (NaH), Sodium methoxide (NaOMe), or Potassium tert-butoxide (t-BuOK))
- An aldehyde or ketone (e.g., Benzaldehyde)
- Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
- Inert gas supply (Nitrogen or Argon)
- Reaction flask and magnetic stirrer
- Quenching solution (e.g., saturated aqueous ammonium chloride)
- Extraction solvent (e.g., Ethyl acetate)

Procedure:

- In a dry reaction flask under an inert atmosphere, dissolve **Diethyl 4-methoxybenzylphosphonate** in the anhydrous solvent.
- Cool the solution to 0 °C in an ice bath.

- Slowly add the strong base to the solution. The formation of the phosphonate carbanion is often indicated by a color change. Stir the mixture at this temperature for 30-60 minutes.
- Add the aldehyde or ketone dropwise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
- Quench the reaction by the slow addition of the quenching solution.
- Extract the product with an appropriate organic solvent.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to obtain the desired alkene.

[Click to download full resolution via product page](#)

Horner-Wadsworth-Emmons Reaction

Quantitative Data Summary

The following table summarizes representative quantitative data related to the synthesis and application of **Diethyl 4-methoxybenzylphosphonate** and its derivatives.

Reaction/Application	Reactants	Product	Yield/Activity	Reference
Synthesis	4-Methoxybenzyl bromide, Trimethyl phosphite	Dimethyl(4-methoxybenzyl)phosphonate	87%	[4]
Antimicrobial Activity	Diethyl benzylphosphonate derivatives	-	Active against <i>E. coli</i> strains K12 and R2	[5]
Antileishmanial Activity	A dihydrofuran derivative synthesized from a phosphonate precursor	Diethyl (5-benzyl-2-(4-(N'-hydroxycarbamimidoyl)phenyl)-5-methyl-4,5-dihydrofuran-3-yl)phosphonate	$IC_{50} = 91.1 \mu M$ against <i>L. amazonensis</i> promastigotes	[6]

Conclusion

Diethyl 4-methoxybenzylphosphonate is a valuable and versatile reagent in modern organic synthesis. Its primary application in the Horner-Wadsworth-Emmons reaction enables the efficient and stereoselective synthesis of alkenes, which are crucial structural motifs in many biologically active compounds. The detailed protocols and data presented in this guide are intended to facilitate its use by researchers and professionals in the fields of chemistry and drug development, aiding in the discovery and synthesis of novel molecules with therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. nbino.com [nbino.com]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. DIMETHYL(4-METHOXYBENZYL)PHOSPHONATE synthesis - chemicalbook [chemicalbook.com]
- 5. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to Diethyl 4-methoxybenzylphosphonate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b072831#diethyl-4-methoxybenzylphosphonate-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com